molecular formula C24H23ClN4O4S2 B12137121 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12137121
M. Wt: 531.0 g/mol
InChI Key: BMKPLOIJCLKCOX-UNOMPAQXSA-N
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Description

“3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a combination of thiazolidine, pyrimidine, and pyrido structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the thiazolidine ring through a cyclization reaction.
  • Introduction of the chlorobenzyl group via a nucleophilic substitution reaction.
  • Formation of the pyrido[1,2-a]pyrimidin-4-one core through a condensation reaction.
  • Functionalization of the compound with hydroxyethoxyethyl and amino groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazolidine and pyrimidine derivatives.

    Medicine: Potential therapeutic agent due to its unique structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazolidine and pyrimidine rings may play a role in binding to these targets, while the functional groups may modulate the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Known for their biological activity and use in medicinal chemistry.

    Pyrimidine derivatives: Widely studied for their role in DNA and RNA synthesis.

    Pyrido[1,2-a]pyrimidin-4-one derivatives: Investigated for their potential as therapeutic agents.

Uniqueness

This compound is unique due to the combination of thiazolidine, pyrimidine, and pyrido structures, along with the specific functional groups that may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23ClN4O4S2

Molecular Weight

531.0 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23ClN4O4S2/c1-15-6-7-20-27-21(26-8-10-33-11-9-30)17(22(31)28(20)13-15)12-19-23(32)29(24(34)35-19)14-16-4-2-3-5-18(16)25/h2-7,12-13,26,30H,8-11,14H2,1H3/b19-12-

InChI Key

BMKPLOIJCLKCOX-UNOMPAQXSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCCOCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)NCCOCCO)C=C1

Origin of Product

United States

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